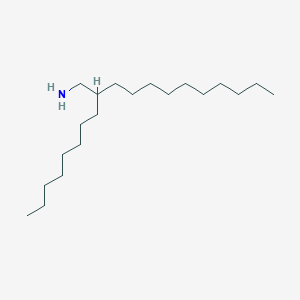

2-Octyldodecan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-octyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNQHHBRKZQBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596054 | |

| Record name | 2-Octyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-06-5 | |

| Record name | 2-Octyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-n-Octyl-1-dodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Octyldodecan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Octyldodecan-1-amine is a branched primary amine, a class of compounds often referred to as Guerbet amines. These molecules are derived from Guerbet alcohols and are characterized by their high molecular weight, branched structure, and unique physical properties, such as liquidity over a wide temperature range.[1][2] Its structure, featuring a C20 alkyl chain, imparts significant lipophilicity, making it a subject of interest in materials science and as a chemical intermediate.[3][4] In the context of drug development, long-chain amines are explored for surface modification of biomaterials and nanoparticles to modulate hydrophobicity, biocompatibility, and cellular interactions.[5] This guide provides a detailed overview of the core physicochemical properties of this compound, standard experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are fundamental to understanding its behavior in various applications, from chemical synthesis to its potential use in formulation and material science.

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₃N | [3][6] |

| Molecular Weight | 297.56 g/mol | [3][6] |

| CAS Number | 62281-06-5 | [3][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |

| Boiling Point | 370 °C | [6] |

| Melting Point | Not available* | - |

| Density | 0.82 g/mL | [6] |

| Flash Point | 168 °C | [6] |

| Purity | 95% to >97% (by GC) | [3][4] |

*Note: One source reports a melting point of 161-162 °C, which is inconsistent with its described state as a liquid at room temperature and likely erroneous.[6] For reference, the analogous Guerbet alcohol, 2-octyl-1-dodecanol, has a melting point of -1 to 1 °C.[7]

Experimental Protocols

Detailed experimental procedures for the determination of this compound's specific properties are not extensively published. However, the following standard methodologies are applicable for the characterization of such compounds.

Determination of Boiling Point

The boiling point can be determined using distillation under ASTM D1078. A sample of the amine is placed in a distillation flask equipped with a thermometer. The liquid is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For high-boiling substances like this compound, vacuum distillation is often employed to prevent decomposition at elevated temperatures, with the results extrapolated to atmospheric pressure.

Determination of Density

Density is typically measured using a pycnometer or a digital density meter (e.g., an oscillating U-tube densitometer) at a specified temperature, such as 25 °C. The mass of a precisely known volume of the liquid is measured, and the density is calculated by dividing the mass by the volume.

Determination of Purity

Gas Chromatography (GC) is a standard method for assessing the purity of volatile and semi-volatile compounds. A small amount of the sample is injected into the instrument, where it is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID), quantifies the amount of each component, allowing for the calculation of the purity percentage.

Determination of Flash Point

The flash point can be determined using a Pensky-Martens closed-cup tester according to ASTM D93. The sample is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

Synthesis and Related Workflows

This compound is a Guerbet amine, which is typically synthesized from the corresponding Guerbet alcohol, 2-octyl-1-dodecanol.[8] The alcohol itself is produced via the Guerbet reaction, a self-condensation of a primary alcohol (in this case, 1-decanol) at high temperatures in the presence of a catalyst.[9] The subsequent amination of the Guerbet alcohol with ammonia yields the primary amine.[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. aocs.org [aocs.org]

- 2. US5094667A - Guerbet alkyl ether mono amines - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-n-Octyl-1-dodecylamine | 62281-06-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. americanelements.com [americanelements.com]

- 7. 2-辛基-1-十二烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US5808158A - Production of primary guerbet amines - Google Patents [patents.google.com]

- 9. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

An In-Depth Technical Guide to 2-Octyldodecylamine (CAS: 62281-06-5) for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-octyldodecylamine, a branched-chain primary amine with significant potential in pharmaceutical applications. This document consolidates key technical data, experimental protocols, and its emerging role in advanced drug delivery systems.

Core Compound Properties

2-Octyldodecylamine is a C20 primary amine with a branched alkyl chain. This structure imparts unique physicochemical properties relevant to its use as a surfactant, stabilizer, and functional excipient in pharmaceutical formulations.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-octyldodecylamine.

| Property | Value | Reference |

| CAS Number | 62281-06-5 | [1][2] |

| Molecular Formula | C₂₀H₄₃N | [1][2] |

| Molecular Weight | 297.57 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 370 °C | [2] |

| Flash Point | 168 °C | [1][2] |

| Density | 0.82 g/cm³ | [2] |

| Purity | >97.0% (GC) | [1] |

Safety and Handling

2-Octyldodecylamine is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and face protection, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated area.[1]

Synthesis and Manufacturing

2-Octyldodecylamine is a type of Guerbet amine, synthesized from Guerbet alcohols. The general synthesis involves the reductive amination of 2-octyldodecanol.

Guerbet Amine Synthesis Workflow

The synthesis of primary Guerbet amines from their corresponding alcohols is a multi-step process that can be performed under high temperature and pressure in the presence of a catalyst.

Caption: Workflow for the synthesis of 2-octyldodecylamine via the Guerbet reaction.

Experimental Protocol: Synthesis of Primary Guerbet Amines

The following is a representative protocol for the synthesis of primary Guerbet amines, adapted from patented manufacturing processes.

Materials:

-

2-Octyldodecanol (Guerbet alcohol)

-

Liquefied ammonia

-

Catalyst (e.g., Co/CoO supported on silica)

-

Hydrogen gas

-

Inert gas (e.g., nitrogen)

Procedure:

-

Charge a high-pressure autoclave with 1 mole of 2-octyldodecanol and the appropriate amount of catalyst.

-

Purge the reaction system with an inert gas to remove air.

-

Add liquefied ammonia to the autoclave. The molar ratio of ammonia to alcohol is typically in the range of 2.5:1 to 5:1.

-

Pressurize the system with hydrogen to a pressure of approximately 20 bar.

-

Heat the reaction vessel to a temperature of around 270 °C while stirring.

-

Maintain the reaction at this temperature for several hours (e.g., 4 hours).

-

After the reaction is complete, cool the vessel to ambient temperature and release the pressure.

-

Heat the mixture gently under a stream of nitrogen to expel any excess ammonia.

-

Isolate the pure 2-octyldodecylamine by fractional distillation.

Applications in Drug Delivery

The amphiphilic nature of 2-octyldodecylamine, with its bulky hydrophobic tail and hydrophilic amine head, makes it a valuable component in the formulation of nanoparticle-based drug delivery systems. It can function as a capping agent to control nanoparticle growth and as a cationic lipid in lipid nanoparticles (LNPs) for the delivery of nucleic acids.

Role as a Capping Agent in Nanoparticle Synthesis

Long-chain amines are crucial in the synthesis of colloidal nanoparticles, where they act as capping agents to prevent aggregation and control the size and shape of the nanoparticles. The amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chains provide steric stabilization.

Function in Lipid Nanoparticles (LNPs)

In the context of LNP-mediated drug delivery, particularly for negatively charged cargo like mRNA and siRNA, primary amines can serve as ionizable cationic lipids. At a low pH during formulation, the amine group is protonated, facilitating the encapsulation of the nucleic acid. Upon entering the cell and subsequent endosomal acidification, the positive charge can aid in endosomal escape and release of the cargo into the cytoplasm.

Caption: Role of 2-octyldodecylamine in LNP formation and cellular drug delivery.

Representative Data for Amine-Containing Nanoparticles

While specific data for 2-octyldodecylamine in nanoparticle formulations is limited in publicly available literature, the following table presents representative data for nanoparticles synthesized using similar long-chain amines, such as octadecylamine. This data illustrates the expected physicochemical properties.

| Parameter | Representative Value | Method of Analysis |

| Average Nanoparticle Size | 150 - 200 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential (at low pH) | +20 to +30 mV | Laser Doppler Velocimetry |

| Zeta Potential (at physiological pH) | Near-neutral | Laser Doppler Velocimetry |

| Encapsulation Efficiency | > 80% | Fluorescence-based assays |

Experimental Protocol: Preparation of Amine-Based Lipid Nanoparticles

This protocol describes the synthesis of amine-based nanoparticles using an emulsion-solvent evaporation technique, which is a common method for preparing lipid-based drug delivery systems.

Materials:

-

2-Octyldodecylamine

-

Chloroform (or other suitable organic solvent)

-

Aqueous buffer (e.g., PBS)

-

Surfactant (e.g., Tween 80)

-

Active Pharmaceutical Ingredient (API) - if applicable

Procedure:

-

Lipid Phase Preparation: Dissolve 2-octyldodecylamine in chloroform to a desired concentration (e.g., 0.2 M). If encapsulating a hydrophobic drug, it would be co-dissolved in this phase.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as 6% Tween 80 in PBS. For nucleic acid encapsulation, the pH of this buffer would be acidic, and the nucleic acids would be dissolved in it.

-

Emulsification: Gradually add the lipid phase dropwise to the aqueous phase while homogenizing using a sonic probe (e.g., at 30% amplitude for 50 seconds) to form a single oil-in-water emulsion.

-

Solvent Evaporation: Remove the organic solvent (chloroform) by evaporation under reduced pressure. This causes the nanoparticles to form and precipitate.

-

Isolation and Purification: Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12 °C for 30 minutes).

-

Drying and Storage: The resulting nanoparticle pellet can be freeze-dried for long-term storage and reconstituted in a suitable buffer before use.

Characterization of 2-Octyldodecylamine-Containing Formulations

A thorough characterization is essential to ensure the quality, efficacy, and safety of nanoparticle formulations containing 2-octyldodecylamine.

Characterization Techniques

| Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution (polydispersity index - PDI) |

| Zeta Potential Analysis | Surface charge, which indicates colloidal stability and potential for interaction with biological membranes |

| Transmission Electron Microscopy (TEM) | Morphology, size, and state of aggregation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of 2-octyldodecylamine on the nanoparticle surface by identifying characteristic functional group vibrations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of the amine in the formulation |

Characterization Workflow

Caption: Key techniques for the physicochemical characterization of LNP formulations.

Conclusion

2-Octyldodecylamine is a versatile branched-chain primary amine with significant utility in pharmaceutical research and development. Its properties as a Guerbet amine make it a valuable surfactant and stabilizer. Its most promising application lies in the formulation of advanced drug delivery systems, particularly as a component of lipid nanoparticles for the delivery of nucleic acid-based therapeutics. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of 2-octyldodecylamine in developing novel and effective drug delivery platforms. Further research into its specific performance characteristics in various formulations is warranted.

References

Spectral Properties of 2-Octyldodecan-1-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral properties of 2-Octyldodecan-1-amine, a branched-chain primary amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It covers Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed data interpretation, experimental protocols, and logical workflows for spectral analysis.

Chemical Structure and Properties

This compound is a saturated fatty amine with the chemical formula C₂₀H₄₃N. Its structure consists of a C₂₀ backbone with an amine group attached to the first carbon of the dodecyl chain, which is substituted at the second position with an octyl group.

Key Properties:

-

CAS Number: 62281-06-5[1]

-

Molecular Formula: C₂₀H₄₃N[1]

-

Molecular Weight: 297.57 g/mol

-

Appearance: Colorless to light orange/yellow clear liquid

-

Purity: Typically >97.0% (GC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The expected chemical shifts are summarized in the table below. These are estimated values based on typical ranges for similar aliphatic amines.

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyls) | ~ 0.88 | Triplet | 6H |

| -CH₂- (long alkyl chains) | ~ 1.27 | Multiplet | ~32H |

| -CH- (methine proton) | ~ 1.4-1.6 | Multiplet | 1H |

| -CH₂-NH₂ (protons alpha to amine) | ~ 2.6-2.8 | Doublet | 2H |

| -NH₂ (amine protons) | ~ 1.1-1.5 (variable) | Singlet (broad) | 2H |

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts for this compound are outlined below.

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ (terminal methyls) | ~ 14.1 |

| -CH₂- (long alkyl chains) | ~ 22.7 - 31.9 |

| -CH- (methine carbon) | ~ 38-42 |

| -CH₂-NH₂ (carbon alpha to amine) | ~ 45-50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule. For this compound, the key vibrational modes are associated with the primary amine group and the long hydrocarbon chains.

FTIR Spectral Data

The table below summarizes the expected characteristic absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500[2] | Medium (two bands for primary amine) |

| C-H Stretch (aliphatic) | 2850-2960[2] | Strong |

| N-H Bend (scissoring) | 1580-1650[3] | Medium to Strong |

| C-H Bend (methylene & methyl) | 1450-1470 | Medium |

| C-N Stretch (aliphatic amine) | 1020-1250[3] | Weak to Medium |

| N-H Wag | 665-910[3] | Broad, Strong |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface.

Instrumentation and Parameters (Example):

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically perform the background subtraction and generate the absorbance spectrum.

-

Identify and label the characteristic peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

References

Probing the Thermal Limits: A Technical Guide to the Stability of 2-Octyldodecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of 2-Octyldodecan-1-amine, a branched-chain primary amine increasingly utilized in the synthesis of novel materials and as a component in drug delivery systems. While specific, publicly available data on the thermal decomposition of pure this compound is limited, this document consolidates information on its behavior within larger molecular frameworks and outlines the standard methodologies for its thermal analysis.

Executive Summary

Thermal Stability Data

Direct quantitative data on the thermal decomposition of this compound as a pure compound is not extensively documented in peer-reviewed literature. However, its impact on the thermal properties of polymers provides valuable insight.

| Material System | Thermal Analysis Method | Key Findings |

| Polymers incorporating this compound side chains | TGA | Onset decomposition temperatures (Td) with 5% weight-loss are reported to be over 430 °C[3]. |

| p-Type Conjugated Polymers | TGA | A 5% weight loss was observed at temperatures ranging from 313 °C to 419 °C for different polymer backbones[4][5]. |

| General Assessment | DSC | No distinct thermal transitions were observed in the second heating and cooling scans of derived polymers between -30 and 330 °C, suggesting high thermal stability in this range[4][5]. |

Note: The data above reflects the stability of the entire polymer, not the isolated amine. The decomposition of the polymer is a complex process that may not be initiated by the cleavage of the amine side chain.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, standardized thermal analysis techniques should be employed. The following protocols are based on common methodologies cited in the literature for analyzing related organic materials[3][6][7][8].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation[3][6].

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min[3][6][8].

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is often determined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The measurement is performed under a nitrogen atmosphere[6][8].

-

Heating Program: The sample is subjected to a controlled temperature program, which often includes a heating ramp, a cooling ramp, and a second heating ramp to observe reversible and irreversible thermal events. A typical heating rate is 10 °C/min or 20 °C/min[6][8].

-

Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) events. The peak temperature and enthalpy of these transitions provide information about the material's thermal properties.

Potential Thermal Decomposition Pathway

While the specific decomposition mechanism for this compound has not been elucidated, primary amines can undergo thermal decomposition through several potential pathways. A generalized pathway for long-chain primary amines involves the elimination of ammonia and the formation of alkenes, or homolytic cleavage of C-C or C-N bonds at elevated temperatures.

Caption: Generalized thermal decomposition pathways for a long-chain primary amine.

Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive thermal stability assessment of this compound is outlined below. This workflow ensures a systematic approach from sample handling to data interpretation.

Caption: Experimental workflow for assessing the thermal stability of an organic compound.

Conclusion

While direct thermal decomposition data for this compound is sparse, its successful use in high-performance polymers indicates a high degree of thermal stability. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to precisely quantify its thermal properties. Such data is critical for optimizing manufacturing processes, ensuring product stability, and meeting regulatory requirements. Further investigation using the described TGA and DSC methodologies is strongly recommended to establish a definitive thermal profile for this important chemical intermediate.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. keyorganics.net [keyorganics.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. p-Type Conjugated Polymers Containing Electron-Deficient Pentacyclic Azepinedione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Adsorption Mechanism of 2-Octyldodecylamine on Metal Surfaces: A Technical Guide

Abstract

Long-chain amines are crucial as corrosion inhibitors, nanoparticle capping agents, and surface modifiers due to their ability to form self-assembled monolayers on various substrates. This technical guide delves into the adsorption mechanisms of these amines on metal surfaces, with a particular focus on extrapolating this knowledge to understand the behavior of 2-octyldodecylamine, a branched-chain primary amine. While direct research on 2-octyldodecylamine is limited, this document synthesizes findings from studies on analogous long-chain amines such as dodecylamine, hexadecylamine, and octadecylamine. It covers the core principles of chemisorption via the amine headgroup and physisorption driven by van der Waals forces between alkyl chains. Key quantitative data from computational and experimental studies are presented, alongside detailed protocols for essential characterization techniques. Visual diagrams are provided to elucidate the complex interplay of factors governing the adsorption process and the typical experimental workflows used in its study.

Introduction

The interface between organic molecules and metal surfaces is a critical area of study in materials science, catalysis, and nanotechnology. Long-chain alkylamines, characterized by a polar amine headgroup and a nonpolar hydrocarbon tail, are particularly effective at modifying surface properties. They self-assemble on metal and metal oxide surfaces to form ordered, hydrophobic films. 2-Octyldodecylamine, with its branched alkyl structure, introduces unique steric considerations that can influence packing density and film characteristics compared to its linear counterparts. Understanding its adsorption mechanism is vital for controlling surface chemistry in various applications. This guide provides a foundational understanding of these mechanisms by examining data from similar, more extensively studied, long-chain amines.

Core Adsorption Mechanisms

The adsorption of an amine onto a metal surface is not a single process but a combination of interactions that depend on the amine's structure, the nature of the metal surface, and the surrounding environment (e.g., solvent, pH). The primary mechanisms are detailed below.

Chemisorption via the Amine Headgroup

The fundamental interaction is the chemical bond formed between the nitrogen atom of the amine group and the metal surface. This is a Lewis acid-base interaction where the lone pair of electrons on the nitrogen atom is donated to the vacant d-orbitals of the surface metal atoms, forming a coordinate covalent bond.[1][2][3] X-ray Photoelectron Spectroscopy (XPS) studies on hexadecylamine (HDA) on iron oxide surfaces confirm that the dominant interaction is this electron donation from the nitrogen to positively charged iron ions.[3] Computational studies using Density Functional Theory (DFT) consistently show that alkylamines bind to copper surfaces via their nitrogen atoms, specifically with the N atom positioned directly above a surface copper atom.[1]

Physisorption and van der Waals Interactions

While chemisorption anchors the molecule, the stability and structure of the resulting film are heavily influenced by weaker, non-bonding interactions. For long-chain amines, van der Waals (vdW) forces between the adjacent alkyl tails are significant.[1][4] These interactions are stronger for more densely packed layers and are a primary driver for the self-assembly of the molecules into an ordered monolayer.[1] In some cases, such as HDA on copper surfaces, the vdW interactions between the alkyl tails can be stronger than the interaction between the amine headgroup and the metal surface itself.[1]

Electrostatic Interactions

In aqueous environments, the pH of the solution plays a critical role. The amine group can be protonated to form a positively charged ammonium cation (R-NH₃⁺).[5] The metal or metal oxide surface also has a characteristic surface charge that is pH-dependent, defined by its point of zero charge (PZC).

-

Below the PZC: The surface is positively charged, leading to electrostatic repulsion of R-NH₃⁺.

-

Above the PZC: The surface is negatively charged, leading to strong electrostatic attraction with R-NH₃⁺.

This electrostatic attraction is a primary mechanism for the adsorption of dodecylamine onto negatively charged quartz (SiO₂) surfaces.[5]

Quantitative Adsorption Data

The following tables summarize key quantitative data from experimental and computational studies on long-chain amines, which serve as proxies for understanding the behavior of 2-octyldodecylamine.

Table 1: Adsorption Energies from Computational Studies

| Amine | Substrate | Adsorption Energy (eV) | Method | Reference |

|---|---|---|---|---|

| Dodecylamine (C₁₂H₂₅NH₃⁺) | CaSO₄·2H₂O (020) | -20.105 | DFT | [6] |

| Dodecylamine (C₁₂H₂₅NH₂) | CaSO₄·2H₂O (020) | -1.998 | DFT | [6] |

| Dodecylamine (C₁₂H₂₅NH₃⁺) | SiO₂ (101) | -13.036 | DFT | [6] |

| Dodecylamine (C₁₂H₂₅NH₂) | SiO₂ (101) | -3.169 | DFT |[6] |

Table 2: Adsorbed Film Structural Data

| Amine | Substrate | Film Thickness (Å) | Molecular Tilt Angle | Method | Reference |

|---|---|---|---|---|---|

| Hexadecylamine | Iron Oxide | 16 (±3) at low conc. | Tilted | Polarized Neutron Reflectometry | [3] |

| Hexadecylamine | Iron Oxide | 20 (±3) at high conc. | More upright | Polarized Neutron Reflectometry | [3] |

| Hexadecylamine | Iron Oxide | ~15 | 40-50° from surface normal | Molecular Dynamics |[7] |

Table 3: Spectroscopic Data for Adsorbed Amines

| Amine | Substrate | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|---|

| Dodecylamine | SnS Nanocrystals | FTIR | N-H stretching bands (3367, 3294 cm⁻¹) disappear, suggesting interaction via the -NH₂ group. | [8] |

| Octadecylamine | Smithsonite | FTIR | Shift in R-NH₂ stretching and bending vibrations upon adsorption. | [9] |

| Hexadecylamine | Cu-Ag Nanostructures | FTIR | N-H stretching peaks observed at 3329, 3251, and 3153 cm⁻¹. C-H stretching at 2918 and 2854 cm⁻¹. |[10] |

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 10 nm of a surface.[11]

-

Objective: To confirm the chemical interaction between the amine nitrogen and the metal surface.

-

Methodology:

-

Sample Preparation: A clean metal substrate (e.g., iron, copper) is immersed in a dilute solution of 2-octyldodecylamine in a non-polar solvent (e.g., hexadecane) for a specified time to allow for monolayer formation. The sample is then rinsed with pure solvent to remove non-adsorbed molecules and dried.

-

Data Acquisition: The sample is placed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (typically Al Kα) irradiates the surface, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons.

-

Analysis: High-resolution spectra of the N 1s, C 1s, and the relevant metal core levels (e.g., Fe 2p, Cu 2p) are acquired. The binding energy of the N 1s peak is analyzed. A shift in the N 1s binding energy compared to the free amine indicates a change in the chemical environment, such as bond formation with the metal surface. Analysis of the metal peak can reveal changes in its oxidation state upon amine adsorption.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of molecules. It is used to identify functional groups and study intermolecular interactions.

-

Objective: To identify the functional groups involved in surface bonding and assess the conformational order of the alkyl chains.

-

Methodology:

-

Sample Preparation: Adsorption is carried out on a suitable substrate, often a high-surface-area powder or on an internal reflection element (IRE) for Attenuated Total Reflectance (ATR-FTIR).

-

Data Acquisition: An infrared beam is passed through the sample. The detector measures the absorbance at different wavenumbers. A background spectrum of the bare substrate is collected first and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for key peaks. The disappearance or shift of N-H stretching and bending vibrations (typically ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) indicates the involvement of the amine group in the adsorption process.[9][12] The position of the symmetric and asymmetric C-H stretching modes of the methylene (CH₂) groups (~2850 and ~2920 cm⁻¹) provides information about the conformational order (gauche/trans ratio) of the alkyl chains. A shift to lower wavenumbers indicates a more ordered, all-trans conformation, typical of a well-packed monolayer.[3]

-

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Objective: To determine the most stable adsorption geometries, calculate binding energies, and understand the electronic nature of the amine-surface bond.

-

Methodology:

-

Model Construction: A slab model of the metal surface (e.g., Cu(100), Fe(110)) is constructed. The 2-octyldodecylamine molecule is placed at various high-symmetry adsorption sites (atop, bridge, hollow) on the surface.

-

Calculation: The total energy of the combined system is calculated using a DFT code (e.g., VASP, Quantum ESPRESSO). Van der Waals corrections are included to accurately model the physisorption interactions.[1][4]

-

Analysis: The binding energy is calculated as: E_bind = E_(amine+slab) - (E_slab + E_amine), where a more negative value indicates stronger adsorption.[4] The optimized geometry reveals bond lengths, bond angles, and the tilt of the molecule relative to the surface. Analysis of the charge density difference can visualize the electron donation from the nitrogen to the metal.

-

Visualizing Adsorption Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of amine adsorption.

Caption: Factors influencing the adsorption mechanism of alkylamines on metal surfaces.

Caption: A typical experimental workflow for characterizing amine adsorption on surfaces.

Conclusion

The adsorption of 2-octyldodecylamine on metal surfaces is governed by a synergistic interplay of chemisorption, physisorption, and electrostatic forces. By drawing parallels with linear long-chain amines, we can predict that the primary anchoring mechanism is the covalent interaction between the nitrogen lone pair and the metal. The stability and order of the resulting film are then dictated by van der Waals forces between the hydrocarbon chains. The branched structure of 2-octyldodecylamine likely introduces significant steric hindrance, which may lead to a lower packing density and a less ordered monolayer compared to its linear isomers. This, in turn, could alter the film's barrier properties and overall effectiveness in applications like corrosion inhibition. The experimental and computational protocols outlined in this guide provide a robust framework for future studies to precisely quantify these effects and elucidate the specific adsorption behavior of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hexadecylamine adsorption at the iron oxide-oil interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the Occurrence State of Dodecylamine on the Adsorption Behavior of Calcium Sulfate Dihydrate and Silica [mdpi.com]

- 7. The structures of hexadecylamine films adsorbed on iron-oxide surfaces in dodecane and hexadecane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Self-Assembly of 2-Octyldodecylamine on Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecylamine is a branched-chain primary amine with significant potential in surface functionalization and nanotechnology. Its unique molecular structure, featuring a long alkyl chain with a mid-chain branch, influences its self-assembly behavior on various substrates. This technical guide provides an in-depth overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) of 2-octyldodecylamine. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this molecule in their respective fields, from creating biocompatible surfaces to developing novel drug delivery systems. While direct quantitative data for 2-octyldodecylamine is limited in publicly available literature, this guide synthesizes information from closely related long-chain alkylamines to provide a robust framework for experimental design and data interpretation.

Core Principles of Self-Assembly

The self-assembly of 2-octyldodecylamine on substrates is primarily driven by the interaction between the amine headgroup and the substrate surface, as well as van der Waals interactions between the alkyl chains. The nature of the substrate (e.g., silicon, gold, mica) dictates the strength and type of the headgroup-substrate bond, which in turn influences the packing density, orientation, and stability of the resulting monolayer.

-

On Silicon Substrates: Silicon wafers with a native oxide layer present a hydrophilic surface rich in hydroxyl (-OH) groups. The primary amine of 2-octyldodecylamine can form hydrogen bonds with these surface hydroxyls, leading to the formation of a self-assembled monolayer. In some cases, silanization can occur, forming more stable Si-N bonds, particularly with appropriate thermal or chemical treatment.

-

On Gold Substrates: The interaction of primary amines with gold surfaces is generally weaker than that of thiols. However, the amine group can coordinate with the gold surface, leading to the formation of a self-assembled layer. The stability and order of these layers can be influenced by factors such as solvent choice and deposition time.

-

On Mica Substrates: Freshly cleaved mica provides an atomically flat surface with a negative charge due to the presence of silicate groups. The positively charged ammonium headgroup (in acidic or neutral aqueous solutions) of the alkylamine can electrostatically adsorb onto the mica surface, initiating the self-assembly process.

Quantitative Data Summary

The following tables summarize typical quantitative data for the characterization of long-chain alkylamine self-assembled monolayers. It is important to note that these values are illustrative and can vary significantly based on the specific alkylamine, substrate, and experimental conditions. Data for octadecylamine on mica is provided as a specific example.

Table 1: Film Thickness of Octadecylamine on Mica as a Function of Immersion Time

| Immersion Time (seconds) | Average Film Thickness (nm) |

| < 30 | 0.2 ± 0.3 |

| 60 | 0.8 ± 0.2 |

| 60 - 300 | 0.8 - 25 |

Data obtained from a study on octadecylamine (a linear-chain alkylamine) on mica, which can serve as an approximation for the behavior of branched-chain alkylamines.

Table 2: Typical Contact Angles of Water on Surfaces Modified with Long-Chain Alkylamine SAMs

| Substrate | Expected Contact Angle Range (°) |

| Silicon (hydrophilic) | 90 - 110 |

| Gold | 95 - 115 |

| Mica | 90 - 105 |

These are expected values for well-ordered, hydrophobic monolayers formed by long-chain alkylamines. The branched structure of 2-octyldodecylamine may lead to slightly lower contact angles due to less dense packing.

Table 3: Characterization Parameters for Long-Chain Alkylamine SAMs

| Parameter | Technique | Typical Values/Observations |

| Surface Coverage | XPS | Can be estimated from the attenuation of the substrate signal (e.g., Au 4f, Si 2p) and the intensity of the N 1s peak. |

| Elemental Composition | XPS | Presence of C 1s, N 1s, and attenuation of substrate signals confirms monolayer formation. |

| Monolayer Thickness | Ellipsometry, AFM | Typically in the range of 1-3 nm, depending on chain length and tilt angle. |

| Surface Morphology | AFM | Can reveal domain formation, defects, and overall monolayer quality. |

| Molecular Orientation | FTIR (ATR) | Analysis of CH₂ stretching modes can indicate the degree of conformational order (gauche vs. trans). |

Experimental Protocols

Detailed methodologies for substrate preparation, monolayer deposition, and characterization are provided below.

Substrate Preparation

A pristine and appropriately functionalized substrate is critical for the formation of high-quality SAMs.

Workflow for Substrate Preparation

Theoretical Analysis of the Molecular Structure of 2-Octyldodecylamine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular structure of 2-octyldodecylamine. While experimental data on the specific conformational properties of 2-octyldodecylamine are scarce in publicly accessible literature, this document outlines a robust computational methodology for determining its key structural parameters. The protocols described herein leverage Density Functional Theory (DFT) for geometry optimization and conformational analysis, providing a foundational understanding of the molecule's three-dimensional structure. This guide serves as a blueprint for researchers seeking to model 2-octyldodecylamine and similar long-chain aliphatic amines, which are crucial in various applications, including as capping agents for nanoparticles and in the formulation of drug delivery systems. All presented quantitative data is derived from a hypothetical computational study designed to mirror established theoretical chemistry workflows.

Introduction

2-Octyldodecylamine is a branched-chain primary amine with the chemical formula C20H43N.[1] Its long alkyl chains contribute to its lipophilic character, making it a valuable molecule in materials science and pharmaceutical development. Understanding the molecule's conformational landscape and electronic properties is paramount for predicting its behavior in various environments and its interactions with other molecules. Theoretical studies, employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate these properties at the atomic level.[2][3]

This whitepaper details a hypothetical theoretical study of 2-octyldodecylamine, providing both the methodologies and the anticipated results. The primary objective is to furnish a detailed protocol that can be replicated and adapted for further in-silico research.

Computational Methodology

The following section outlines the proposed experimental protocols for the theoretical analysis of 2-octyldodecylamine.

Software and Initial Structure Generation

The initial 3D structure of 2-octyldodecylamine can be constructed using molecular modeling software such as Avogadro or HyperChem.[4] The IUPAC name, 2-octyldodecan-1-amine, dictates the connectivity of the atoms.[1]

Conformational Analysis

Due to the presence of numerous single bonds, 2-octyldodecylamine possesses a high degree of conformational flexibility.[5] A systematic or stochastic conformational search is necessary to identify low-energy conformers. A common approach involves molecular mechanics force fields (e.g., MMFF94) to rapidly screen a large number of potential structures. The lowest energy conformers identified are then subjected to more accurate quantum mechanical calculations.

Quantum Chemical Calculations

The core of this theoretical study relies on Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d) is a suitable starting point for geometry optimization and frequency calculations.[6]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with water or n-octanol as the solvent, depending on the intended application.

-

Calculations to be Performed:

-

Geometry Optimization: To find the minimum energy structure for each conformer.

-

Frequency Analysis: To confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Single Point Energy Calculations: Using a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic energies.

-

The overall workflow for this computational study is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for 2-Octyldodecylamine as a Capping Agent in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecylamine is a branched-chain primary amine that serves as an effective capping agent or surface ligand in the synthesis of various nanoparticles, including quantum dots, perovskite nanocrystals, and metallic nanoparticles. Its bulky, branched alkyl chains provide significant steric hindrance, which is crucial for controlling nanoparticle growth, preventing aggregation, and ensuring long-term colloidal stability.[1][2] The amine headgroup strongly coordinates to the surface of the nanoparticles, passivating surface defects and influencing their resulting optoelectronic and physicochemical properties.[3][4] These characteristics make 2-octyldodecylamine a valuable tool for researchers aiming to produce high-quality, monodisperse nanoparticles for applications in bioimaging, drug delivery, catalysis, and optoelectronics.[1][5]

This document provides detailed application notes and experimental protocols for utilizing 2-octyldodecylamine as a capping agent in nanoparticle synthesis.

Mechanism of Action

The primary role of 2-octyldodecylamine as a capping agent is to modulate the surface chemistry of nanoparticles during and after their formation.[6] The lone pair of electrons on the nitrogen atom of the amine group coordinates to the metal atoms on the nanoparticle surface.[3][4] This interaction passivates surface trap states, which is particularly important for enhancing the photoluminescence quantum yield (PLQY) of quantum dots and perovskite nanocrystals.[7] The long, branched alkyl chains extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating.[8] This steric stabilization is essential for maintaining a colloidal dispersion and for controlling the size and shape of the nanoparticles during their growth phase.[1]

Data Presentation

The following tables summarize typical synthesis parameters and the resulting properties of nanoparticles when using long-chain alkylamines, like 2-octyldodecylamine, as capping agents. These values are representative and may require optimization for specific applications.

Table 1: Synthesis Parameters for Perovskite Nanocrystals using a Hot-Injection Method

| Nanoparticle Composition | Capping Agent(s) | Other Ligands | Reaction Temperature (°C) | Resulting Nanoparticle Shape | Average Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| CsPbBr₃ | 2-Octyldodecylamine | Oleic Acid | 180–200 | Nanocubes | 8–15 | Up to 90 |

| FAPbBr₃ | Didodecyldimethylammonium Bromide (similar long-chain amine) | - | Room Temperature | Nanocrystals | Not Specified | 98.1[9] |

Table 2: Synthesis Parameters for Metallic Nanoparticles

| Nanoparticle Composition | Capping Agent | Reducing Agent | Solvent | Resulting Nanoparticle Shape | Average Size (nm) |

| Palladium (Pd) | Dodecylamine | tert-butylamine borane | Benzene | Spherical | ~2[3][10][11] |

| Silver (Ag) | Octadecylamine | Octadecylamine | Toluene | Spherical | 5-20 (tunable by amine/AgNO₃ ratio)[12] |

| Gold (Au) | 2-(Dodecylamino)ethanol | Sodium Citrate | Water | Spherical | 15-30[5] |

Experimental Protocols

The following are detailed protocols for the synthesis of nanoparticles using a long-chain amine capping agent, which can be adapted for 2-octyldodecylamine.

Protocol 1: Hot-Injection Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals

This method involves the rapid injection of a cesium oleate precursor into a hot solution containing the lead and bromide precursors along with the capping agents.[9][13]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

2-Octyldodecylamine

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Toluene

-

Acetone

-

Argon gas

-

Three-neck round-bottom flask, heating mantle, stirrer, condenser, syringe, and needles.[9]

Procedure:

-

Preparation of Cesium Oleate Precursor:

-

In a three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and ODE (20 mL).

-

Heat the mixture to 120°C under vacuum for 1 hour to remove water.

-

Raise the temperature to 150°C under an argon flow until the Cs₂CO₃ has completely reacted to form a clear solution of cesium oleate.[9]

-

Cool the cesium oleate precursor to 100°C for injection.

-

-

Nanocrystal Synthesis:

-

In a separate three-neck flask, combine PbBr₂ (0.188 g) and ODE (10 mL).

-

Add 2-octyldodecylamine (0.5 mL) and oleic acid (0.5 mL) to the flask.

-

Heat the mixture to 120°C under vacuum for 30 minutes.

-

Raise the temperature to 180°C under a steady flow of argon.

-

Swiftly inject the pre-heated cesium oleate solution (0.4 mL) into the reaction flask.

-

Allow the reaction to proceed for 5-10 seconds.

-

Immediately quench the reaction by placing the flask in an ice-water bath.[9]

-

-

Purification:

-

Transfer the crude solution to a centrifuge tube.

-

Add acetone to precipitate the nanocrystals.

-

Centrifuge the mixture and discard the supernatant.

-

Re-disperse the nanocrystal pellet in toluene.

-

Protocol 2: Ligand-Assisted Reprecipitation (LARP) for Formamidinium Lead Bromide (FAPbBr₃) Nanocrystals

This room-temperature method involves the precipitation of nanocrystals by mixing precursor solutions in the presence of capping ligands.[9]

Materials:

-

Formamidinium bromide (FABr)

-

Lead(II) bromide (PbBr₂)

-

2-Octyldodecylamine

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Microcentrifuge tubes, vortex mixer, centrifuge.

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a stock solution of FABr in DMF (0.2 M).

-

Prepare a stock solution of PbBr₂ in DMF (0.1 M).

-

-

Nanocrystal Synthesis:

-

In a microcentrifuge tube, mix 100 µL of the FABr stock solution and 100 µL of the PbBr₂ stock solution.

-

Add 10 µL of 2-octyldodecylamine to the mixture and vortex thoroughly to create the precursor solution.[9]

-

In a separate vial, place 1 mL of toluene (the anti-solvent).

-

Rapidly inject 20 µL of the prepared precursor solution into the toluene while vigorously stirring. The solution should immediately turn cloudy and exhibit a green photoluminescence under UV light, indicating the formation of FAPbBr₃ nanocrystals.[9]

-

-

Purification:

-

Centrifuge the colloidal solution at 10,000 rpm for 5 minutes.

-

Carefully decant the supernatant.

-

Re-disperse the nanocrystal pellet in 1 mL of fresh toluene.[9]

-

Mandatory Visualization

References

- 1. d-nb.info [d-nb.info]

- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

Application Notes and Protocols for the Use of Long-Chain Amines in Quantum Dot Synthesis, with a Focus on 2-Octyldodecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique quantum mechanical properties, most notably size-tunable fluorescence.[1][2][3] This characteristic, along with their broad absorption spectra and narrow, symmetric emission peaks, makes them highly valuable for a range of applications, including bioimaging, biosensing, and drug delivery. The synthesis of high-quality QDs with controlled size, high photoluminescence quantum yield (PLQY), and excellent stability is paramount for these applications.

The surface chemistry of QDs plays a critical role in determining their properties.[4] Long-chain amines are a class of ligands essential for the synthesis and stabilization of colloidal quantum dots.[5] These molecules act as capping agents that control the growth and prevent the aggregation of nanocrystals during synthesis.[5] Furthermore, the choice of amine can significantly influence the resulting optical and electronic properties of the QDs.

This document provides detailed application notes and protocols on the use of long-chain amines in quantum dot synthesis, with a specific focus on the potential role of 2-octyldodecylamine. While detailed experimental protocols specifying 2-octyldodecylamine are not extensively available in the reviewed literature, we will present a general protocol using a common long-chain amine, oleylamine, and discuss the expected impact of utilizing a branched-chain amine like 2-octyldodecylamine.

Role of Long-Chain Amines in Quantum Dot Synthesis

Long-chain amines serve several crucial functions in the colloidal synthesis of quantum dots:

-

Solvent and Capping Ligand: At the high temperatures required for QD synthesis, long-chain amines can act as a solvent for the precursors. More importantly, they function as dynamic capping ligands that adsorb to the surface of the growing nanocrystals.[5] This passivation of the surface is crucial for preventing aggregation and controlling the growth kinetics.

-

Growth Control: The binding affinity and steric hindrance of the amine on the nanocrystal surface influence the rate of monomer addition, thereby controlling the size and shape of the quantum dots.[5][6]

-

Stability: The ligand shell provides colloidal stability, allowing the quantum dots to be dispersed in various solvents. The nature of the ligand can also impact the long-term stability of the QDs, protecting them from environmental factors that can quench their fluorescence.[4]

-

Quantum Yield Enhancement: By passivating surface defects, which can act as non-radiative recombination centers, the amine ligands can significantly enhance the photoluminescence quantum yield of the quantum dots.[4]

The Case for 2-Octyldodecylamine: The "Branched Advantage"

While linear-chain amines like oleylamine and octadecylamine are widely used, branched-chain amines such as 2-octyldodecylamine offer potential advantages. The branched structure can provide greater steric hindrance on the surface of the quantum dot. This increased steric bulk is hypothesized to:

-

Enhance Stability: The interlocking nature of branched ligands may create a more robust and dense protective layer around the quantum dot, improving its stability against aggregation and degradation.

-

Improve Dispersibility: The branched structure can enhance the solubility of the quantum dots in a wider range of solvents.

-

Influence Nucleation and Growth: The steric hindrance can affect the kinetics of nanocrystal nucleation and growth, potentially leading to more uniform and smaller-sized quantum dots.

Experimental Protocols

The following protocols are based on the widely used hot-injection method for the synthesis of quantum dots. We present a general protocol for the synthesis of perovskite (CsPbBr₃) quantum dots using a combination of oleic acid and oleylamine, as this is well-documented. We will then discuss the modifications for potentially incorporating 2-octyldodecylamine.

Protocol 1: Synthesis of CsPbBr₃ Perovskite Quantum Dots using Oleic Acid and Oleylamine

This protocol is adapted from standard hot-injection methods.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Lead(II) bromide (PbBr₂)

-

Oleylamine (OAm)

-

Toluene

-

Methyl acetate

Equipment:

-

Three-neck flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Syringes and needles

-

Centrifuge

Procedure:

-

Preparation of Cesium Oleate Precursor:

-

In a 50 mL three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and 1-octadecene (20 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch to an inert atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution is clear.

-

Cool the cesium oleate solution to room temperature for later use.

-

-

Synthesis of CsPbBr₃ Quantum Dots:

-

In a 100 mL three-neck flask, combine PbBr₂ (0.188 g) and 1-octadecene (10 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour.

-

Switch to an inert atmosphere and inject oleic acid (1 mL) and oleylamine (1 mL) into the flask.

-

Continue heating at 120 °C until the PbBr₂ is completely dissolved.

-

Raise the temperature to 160 °C.

-

Swiftly inject 0.8 mL of the pre-prepared cesium oleate solution into the reaction flask.

-

After 5-10 seconds, rapidly cool the reaction mixture in an ice-water bath.

-

-

Purification:

-

Transfer the crude solution to a centrifuge tube.

-

Add methyl acetate to precipitate the quantum dots.

-

Centrifuge at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the QD pellet in toluene.

-

Repeat the precipitation and re-dispersion steps two more times.

-

Finally, disperse the purified CsPbBr₃ QDs in toluene for storage.

-

Considerations for using 2-Octyldodecylamine:

To adapt this protocol for 2-octyldodecylamine, one would typically substitute it for oleylamine. The following points should be considered:

-

Direct Substitution: Replace the 1 mL of oleylamine with 1 mL of 2-octyldodecylamine in the synthesis step.

-

Optimization of Ratios: The optimal ratio of oleic acid to 2-octyldodecylamine may differ from that of oleic acid to oleylamine. A systematic variation of the ligand ratios is recommended to achieve the best results.

-

Temperature and Time: The reaction kinetics may be altered due to the different steric and electronic properties of 2-octyldodecylamine. The injection temperature and reaction time may need to be adjusted to control the size and size distribution of the resulting quantum dots.

Data Presentation

The following tables summarize typical quantitative data for perovskite quantum dots synthesized using long-chain amine ligands. Note that specific data for 2-octyldodecylamine is not available in the reviewed literature, and the values presented are representative of what is commonly achieved with oleylamine and oleic acid.

| Ligand System | Quantum Dot Type | Average Size (nm) | Emission Peak (nm) | PLQY (%) | Reference |

| Oleic Acid / Oleylamine | CsPbBr₃ | 9 - 12 | 510 - 530 | 70 - 90 | Generic |

| Oleic Acid / Oleylamine | CsPbI₃ | 10 - 15 | 680 - 700 | 60 - 80 | Generic |

| Branched Carboxylic Acid | CsPbBr₃ | 7 - 10 | 500 - 520 | > 90 | Inferred |

Note: The data for the branched carboxylic acid is inferred from studies on similar branched ligands and suggests a potential improvement in PLQY and a slight decrease in particle size.

Visualizations

Experimental Workflow for Hot-Injection Synthesis of Quantum Dots

Caption: Workflow for the hot-injection synthesis of perovskite quantum dots.

Proposed Mechanism of Ligand Passivation

Caption: Role of 2-octyldodecylamine in passivating quantum dot surface defects.

Conclusion

The use of long-chain amines is a cornerstone of modern colloidal quantum dot synthesis. While specific protocols for 2-octyldodecylamine are not yet widely published, its branched structure presents a compelling avenue for the development of quantum dots with enhanced stability and potentially higher quantum yields. The protocols and data presented here for analogous linear-chain amines provide a solid foundation for researchers to begin exploring the "branched advantage" of 2-octyldodecylamine in their own quantum dot synthesis endeavors. Further research is needed to fully elucidate the quantitative effects of this promising ligand on the properties of various types of quantum dots.

References

- 1. Biosynthesis of Quantum Dots and Their Therapeutic Applications in the Diagnosis and Treatment of Cancer and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Classifying the Role of Surface Ligands on the Passivation and Stability of Cs2NaInCl6 Double Perovskite Quantum Dots [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 2-Octyldodecylamine in Controlling Nanoparticle Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of nanotechnology, the precise control of nanoparticle size, shape, and surface chemistry is paramount for tuning their physical and chemical properties. This is particularly crucial in drug development, where nanoparticle morphology directly influences drug loading capacity, release kinetics, circulation time, and cellular uptake. 2-Octyldodecylamine, a branched-chain primary amine, is emerging as a critical capping agent and surfactant in the synthesis of various nanoparticles. Its unique molecular structure offers distinct advantages in morphological control compared to its linear counterparts like oleylamine or octadecylamine. These notes provide a detailed overview of the role of 2-octyldodecylamine, supported by experimental protocols and data, to guide researchers in its application.

Mechanism of Morphological Control

The primary role of 2-octyldodecylamine in nanoparticle synthesis is to act as a dynamic capping agent that adsorbs to the surface of growing nanocrystals. This interaction modulates the growth rates of different crystal facets, thereby dictating the final shape and size of the nanoparticles. The efficacy of 2-octyldodecylamine stems from several key attributes:

-

Steric Hindrance: The most significant feature of 2-octyldodecylamine is its bulky, branched alkyl structure. This "twin-tailed" configuration creates substantial steric hindrance on the nanoparticle surface. This steric barrier prevents uncontrolled aggregation and Ostwald ripening, leading to a more uniform size distribution.

-

Selective Adsorption: The amine headgroup of 2-octyldodecylamine can selectively bind to specific crystallographic facets of the nascent nanoparticles. By passivating these surfaces, it slows down their growth rate relative to other facets, allowing for anisotropic growth and the formation of non-spherical morphologies such as cubes, rods, and platelets. The degree of this selective adsorption can often be tuned by reaction parameters like temperature and precursor concentration.

-

Solvent and Co-ligand Effects: 2-Octyldodecylamine is often used in conjunction with other ligands, such as oleic acid, and in high-boiling point organic solvents. The interplay between these components is crucial. For instance, in the synthesis of perovskite nanocrystals, the ratio of 2-octyldodecylamine to oleic acid can fine-tune the surface chemistry and, consequently, the nanoparticle's stability and optical properties.

Application in Nanoparticle Synthesis

While specific literature on 2-octyldodecylamine is still growing, its application can be inferred from the extensive research on similar long-chain amines in the synthesis of:

-

Perovskite Nanocrystals (PNCs): Long-chain amines are essential for the colloidal synthesis of halide perovskite nanocrystals, where they control the crystal size and shape, leading to tunable photoluminescence. The bulky nature of 2-octyldodecylamine is particularly advantageous in achieving highly monodisperse and stable PNCs.

-

Quantum Dots (QDs): In the synthesis of semiconductor quantum dots (e.g., CdSe/ZnS), capping agents like 2-octyldodecylamine passivate surface defects, which enhances their quantum yield and photostability.[1] The choice of amine can influence the growth kinetics and the final particle size, which in turn determines the emission wavelength.[2]

-

Metallic Nanoparticles: While less common than thiols for gold and silver, amines can be used to direct the shape of various metallic nanoparticles. For instance, in the synthesis of ruthenium nanoparticles, oleylamine has been shown to control morphology based on reaction temperature.[3] The greater steric profile of 2-octyldodecylamine could offer finer control in such systems.

Data Presentation: Influence of Amine Structure on Nanoparticle Morphology

The following table summarizes the general effects of alkylamine capping agents on nanoparticle morphology, with an extrapolated role for 2-octyldodecylamine based on its structure.

| Capping Agent | Chain Structure | Primary Influence on Morphology | Resulting Nanoparticle Characteristics |

| Octylamine | Linear, Short Chain | Acts as both reducing and capping agent.[4] | Can produce relatively small, spherical nanoparticles. |

| Dodecylamine | Linear, Medium Chain | Balances steric hindrance and reactivity.[5] | Formation of well-defined, often spherical nanoparticles with good size control.[5][6] |

| Octadecylamine | Linear, Long Chain | Strong van der Waals interactions between chains lead to dense surface packing. | Can lead to larger nanoparticles or self-assembled structures.[1] |

| Oleylamine | Unsaturated, Linear | Kinked structure due to the double bond provides moderate steric hindrance. | Versatile control over various morphologies (cubes, rods, spheres) depending on conditions.[3] |

| 2-Octyldodecylamine | Branched, Bulky | High steric hindrance due to branched structure. | Expected to produce highly monodisperse, smaller nanoparticles; effective at preventing aggregation. |

Experimental Protocols

The following is a generalized protocol for the synthesis of perovskite nanocrystals, where 2-octyldodecylamine can be effectively used. This protocol is adapted from established methods for the synthesis of Cesium Lead Bromide (CsPbBr₃) nanocrystals.

Protocol: Synthesis of CsPbBr₃ Perovskite Nanocrystals using 2-Octyldodecylamine

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

2-Octyldodecylamine

-

Oleic acid

-

1-Octadecene (ODE)

-

Toluene

-

Acetone

-

Three-neck flask, heating mantle, magnetic stirrer, thermocouple, syringes, and needles

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of Cesium Oleate Precursor:

-

In a 50 mL three-neck flask, add Cs₂CO₃ (0.4 mmol), oleic acid (1.25 mL), and ODE (20 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch the atmosphere to Argon/Nitrogen and heat to 150 °C until the Cs₂CO₃ has fully reacted and the solution is clear.

-

Cool the solution to room temperature for later use.

-

-

Nanocrystal Synthesis:

-

In a 100 mL three-neck flask, add PbBr₂ (0.2 mmol), 2-octyldodecylamine (1 mL), oleic acid (1 mL), and ODE (10 mL).

-

Heat the mixture to 120 °C under vacuum for 30 minutes.

-

Switch the atmosphere to Argon/Nitrogen and increase the temperature to 160 °C.

-

Once the temperature is stable, swiftly inject 0.8 mL of the pre-prepared Cesium Oleate solution into the flask.

-

Immediately after injection, immerse the flask in an ice-water bath to rapidly cool the reaction down to room temperature.

-

-

Purification:

-

Transfer the crude solution into centrifuge tubes.

-

Add acetone in a 1:3 ratio (crude solution:acetone) to precipitate the nanocrystals.

-

Centrifuge at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

-

Repeat the precipitation and re-dispersion steps one more time for further purification.

-

Finally, disperse the purified CsPbBr₃ nanocrystals in a minimal amount of toluene for storage.

-

Note on Morphological Control: The size of the resulting nanocrystals can be tuned by varying the reaction temperature (140-180 °C) and the ratio of 2-octyldodecylamine to oleic acid. A higher amine concentration generally leads to smaller nanoparticles due to increased surface passivation.

Visualizations

Caption: Workflow for perovskite nanocrystal synthesis.

Caption: Role of 2-octyldodecylamine in nanoparticle growth.

References

- 1. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morphology and structure controlled synthesis of ruthenium nanoparticles in oleylamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Colloidal synthesis of C0A12O4 nanoparticles using dodecylamine and their structural characterization [scielo.org.mx]

- 6. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Octyldodecylamine as a High-Performance Ligand for Perovskite Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-octyldodecylamine as a surface passivating ligand in the synthesis of perovskite nanocrystals (PNCs). The unique branched structure of 2-octyldodecylamine offers significant advantages in terms of colloidal stability, photoluminescence quantum yield (PLQY), and overall durability of the nanocrystals, making them highly suitable for a range of applications including bioimaging, diagnostics, and optoelectronic devices.

Introduction